molecular formula C3H8N2S2 B12710071 ((2-Aminoethyl)sulfanyl)carbothioamide CAS No. 58450-28-5

((2-Aminoethyl)sulfanyl)carbothioamide

Cat. No.: B12710071
CAS No.: 58450-28-5
M. Wt: 136.24 g/mol
InChI Key: QHJLEGSVLNKHLI-UHFFFAOYSA-N
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Description

((2-Aminoethyl)sulfanyl)carbothioamide is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Aminoethyl)sulfanyl)carbothioamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using reagents such as hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂) under mild conditions . This method is advantageous as it does not require additional pre-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

((2-Aminoethyl)sulfanyl)carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfinamides and sulfonamides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((2-Aminoethyl)sulfanyl)carbothioamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of ((2-Aminoethyl)sulfanyl)carbothioamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can form coordination bonds with metal ions in the active sites of enzymes, thereby inhibiting their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions, forming hydrogen bonds and hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-Aminoethyl)sulfanyl)carbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

58450-28-5

Molecular Formula

C3H8N2S2

Molecular Weight

136.24 g/mol

IUPAC Name

2-aminoethyl carbamodithioate

InChI

InChI=1S/C3H8N2S2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6)

InChI Key

QHJLEGSVLNKHLI-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=S)N)N

Origin of Product

United States

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